2,5-dichloro-N-cyclopropylbenzamide
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Overview
Description
2,5-Dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H9Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a cyclopropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-cyclopropylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Dichlorobenzoyl chloride+Cyclopropylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reactants and control of reaction conditions can further optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopropyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of 2,5-dichloro-N-substituted benzamides.
Reduction: Formation of 2,5-dichloro-N-cyclopropylamine.
Oxidation: Formation of 2,5-dichlorobenzoic acid.
Scientific Research Applications
2,5-Dichloro-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-cyclopropylbenzamide: Similar structure but with chlorine atoms at the 2 and 6 positions.
2,5-Dichloro-N-phenylbenzamide: Similar structure but with a phenyl group instead of a cyclopropyl group.
2,5-Dichloro-N-methylbenzamide: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
2,5-Dichloro-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNGNFRWLJCEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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